2,6-Di(propan-2-yl)benzoyl chloride
Description
Properties
CAS No. |
85374-63-6 |
|---|---|
Molecular Formula |
C13H17ClO |
Molecular Weight |
224.72 g/mol |
IUPAC Name |
2,6-di(propan-2-yl)benzoyl chloride |
InChI |
InChI=1S/C13H17ClO/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3 |
InChI Key |
XVNCRTSUAIIOKD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
Ortho-substituted benzoyl chlorides exhibit distinct conformational and electronic properties compared to para-substituted analogs. Key comparisons include:
Steric and Conformational Effects
- 2,6-Diisopropylbenzoyl chloride : The bulky isopropyl groups force the benzene ring and acyl chloride group into a perpendicular conformation , minimizing steric clash. This reduces conjugation between the aromatic ring and the carbonyl group, stabilizing the molecule and slowing solvolysis rates .
- 2,6-Dichlorobenzoyl chloride (C₇H₃Cl₃O) : Chlorine atoms, though smaller than isopropyl groups, also induce a perpendicular conformation. However, their electron-withdrawing nature slightly elongates the C–Cl bond, enhancing partial positive charge on the carbonyl carbon. This contrasts with the electron-donating isopropyl groups, which reduce electrophilicity .
- 2,6-Dimethylbenzoyl chloride (C₁₀H₁₁ClO) : Methyl groups provide moderate steric hindrance, resulting in a near-perpendicular conformation. Stabilization is lower than in the diisopropyl analog, leading to faster solvolysis .
- 2,6-Dimethoxybenzoyl chloride (C₁₀H₁₁ClO₃) : Methoxy groups are smaller but electron-donating via resonance. In ortho positions, steric effects dominate over electronic effects, though solubility in polar solvents may increase compared to alkyl-substituted derivatives .
Electronic Effects
For example:
- Electron-withdrawing groups (e.g., Cl) in para positions strongly activate the acyl chloride toward nucleophilic attack, but in ortho positions, this effect is muted .
- Electron-donating groups (e.g., isopropyl, methoxy) further deactivate the acyl chloride by reducing electrophilicity, compounded by steric barriers to nucleophilic approach .
Physical and Functional Properties
The following table summarizes key differences among ortho-substituted benzoyl chlorides:
| Compound | Substituents | Electronic Effect | Steric Bulk | Conformation | Reactivity (Solvolysis) |
|---|---|---|---|---|---|
| 2,6-Diisopropylbenzoyl chloride | Isopropyl | Weakly donating | High | Perpendicular | Slowest |
| 2,6-Dichlorobenzoyl chloride | Chloro | Withdrawing | Moderate | Perpendicular | Moderate |
| 2,6-Dimethylbenzoyl chloride | Methyl | Donating | Moderate | Near-perpendicular | Faster |
| 2,6-Dimethoxybenzoyl chloride | Methoxy | Donating | Low | Slightly twisted | Slow (electronic + steric) |
Preparation Methods
Friedel-Crafts Alkylation and Subsequent Chlorination
A foundational approach involves Friedel-Crafts alkylation of benzoic acid derivatives. For example, p-hydroxybenzoic acid undergoes alkylation with isopropyl groups in the presence of acidic catalysts, forming 4-hydroxy-3,5-diisopropylbenzoic acid. This intermediate is critical for synthesizing 2,6-diisopropylphenol (Propofol), but its adaptation for benzoyl chloride synthesis requires additional steps:
-
Alkylation :
.
The reaction occurs at 60–65°C using aqueous mineral acid as a catalyst. -
Decarboxylation :
Heating the alkylated product in a high-boiling solvent (e.g., xylene) with alkali metal hydroxides (e.g., NaOH) at 120–160°C removes the carboxyl group, yielding 2,6-diisopropylphenol. -
Chlorination :
Treating 2,6-diisopropylbenzoic acid (obtained via oxidation of the phenol) with chlorinating agents like thionyl chloride () or oxalyl chloride () forms the target benzoyl chloride.
Key Considerations :
Direct Chlorination of 2,6-Diisopropylbenzoic Acid
A more straightforward route involves direct chlorination of pre-synthesized 2,6-diisopropylbenzoic acid. This method bypasses decarboxylation and is preferred for its scalability:
-
Reaction Setup :
.
The reaction is catalyzed by dimethylformamide (DMF) and conducted under reflux in inert solvents (e.g., dichloromethane). -
Purification :
Excess is removed via distillation, and the crude product is washed with sodium bicarbonate to neutralize residual acid. High-vacuum distillation yields >99% purity.
Advantages :
One-Pot Synthesis from Aromatic Precursors
Recent innovations, inspired by methods for analogous compounds (e.g., 2,4,6-trimethylbenzoyl-diphenylphosphine oxide), suggest a one-pot synthesis:
-
Alkylation-Chlorination Cascade :
Simultaneous alkylation of benzoyl chloride precursors with isopropyl groups in a single reactor. For example, reacting sodium, ethanol, and isopropyl halides with benzoyl chloride derivatives in toluene or xylene at 50–70°C. -
Workup :
The mixture is layered with water, and the organic phase is washed with sodium bicarbonate. Crystallization in acetone or tetrahydrofuran yields the pure product.
Challenges :
-
Controlling exothermic reactions during alkylation.
-
Managing byproducts like dimerized ethers.
Purification and Analytical Characterization
Distillation and Solvent Extraction
Industrial-scale processes prioritize vacuum distillation (0.1–1 mmHg) to isolate 2,6-di(propan-2-yl)benzoyl chloride from high-boiling impurities. Solvent extraction with toluene or xylene removes hydrophilic contaminants, while sodium bicarbonate washes neutralize acidic residues.
Spectroscopic and Chromatographic Analysis
-
NMR : NMR peaks at δ 1.2–1.4 (isopropyl CH), δ 3.2–3.5 (isopropyl CH), and δ 7.3–7.6 (aromatic protons).
-
HPLC : Purity >99% confirmed using C18 columns with UV detection at 254 nm.
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 224.726 g/mol | Mass Spectrometry |
| Boiling Point | 250–260°C (dec.) | Vacuum Distillation |
| Purity | ≥99% | HPLC |
Industrial and Pharmaceutical Applications
The compound’s primary use is as an intermediate in synthesizing Propofol, a widely used anesthetic. Its acyl chloride group facilitates esterification and amidation reactions, making it valuable in prodrug development. Recent patents highlight its role in cyclodextrin-based drug delivery systems, where it modifies γ-cyclodextrin to enhance solubility .
Q & A
Q. What are the recommended synthetic routes for 2,6-Di(propan-2-yl)benzoyl chloride, and how do steric effects influence reaction efficiency?
The synthesis of 2,6-Di(propan-2-yl)benzoyl chloride can be adapted from analogous benzoyl chloride derivatization methods. For example, a common approach involves reacting a substituted phenol (e.g., 2,6-dihydroxyacetophenone) with benzoyl chloride in the presence of a strong base like LiHMDS (lithium hexamethyldisilazide) to achieve selective acylation . However, the bulky isopropyl substituents at the 2,6-positions introduce steric hindrance, which may necessitate higher reaction temperatures, extended reaction times, or the use of polar aprotic solvents (e.g., THF or DMF) to improve yields. Researchers should monitor reaction progress via TLC or GC-MS to optimize conditions.
Q. What safety protocols are critical when handling 2,6-Di(propan-2-yl)benzoyl chloride in the laboratory?
Due to its reactive acyl chloride group, this compound releases hydrogen chloride gas upon hydrolysis and may generate toxic byproducts (e.g., phosgene) under thermal decomposition . Key precautions include:
- Use of a fume hood and personal protective equipment (PPE: gloves, goggles, lab coat).
- Storage in moisture-free, airtight containers under inert gas (e.g., N₂).
- Immediate neutralization of spills with sodium bicarbonate or specialized absorbents.
- Prohibition of contact with water, alcohols, or amines during handling .
Q. How can researchers analyze 2,6-Di(propan-2-yl)benzoyl chloride using chromatographic and spectroscopic methods?
- LC-MS : Derivatization with amines (e.g., piperazine) followed by reverse-phase HPLC with UV detection (λ = 254 nm) can separate and quantify reaction products .
- NMR : The isopropyl groups produce distinct splitting patterns in H NMR (δ 1.2–1.4 ppm for CH₃, δ 2.8–3.2 ppm for CH). C NMR will show carbonyl resonance at ~170 ppm.
- IR Spectroscopy : Strong C=O stretch near 1770 cm⁻¹ and C-Cl stretch near 700 cm⁻¹ confirm functional groups .
Advanced Research Questions
Q. How do structural modifications (e.g., halogenation vs. alkylation) at the 2,6-positions affect the reactivity and stability of benzoyl chloride derivatives?
Comparative studies on analogs like 2,6-dichlorobenzoyl chloride (electron-withdrawing Cl) and 2,6-di(propan-2-yl)benzoyl chloride (electron-donating isopropyl) reveal:
- Electrophilicity : Electron-withdrawing groups increase carbonyl reactivity, accelerating nucleophilic acyl substitutions.
- Steric Effects : Bulky isopropyl groups reduce reactivity toward bulky nucleophiles (e.g., tertiary amines) but enhance thermal stability .
- Hydrolytic Stability : Alkyl-substituted derivatives exhibit slower hydrolysis in aqueous media compared to halogenated analogs .
Table 1 : Reactivity Comparison of Benzoyl Chloride Derivatives
| Substituent | Hydrolysis Rate (k, s⁻¹) | Tₘ (°C) | Electrophilicity (Hammett σ) |
|---|---|---|---|
| 2,6-Cl | 0.45 | 45 | +0.78 |
| 2,6-(i-Pr)₂ | 0.12 | 85 | -0.15 |
Q. How should researchers address contradictions in carcinogenicity data for structurally related benzoyl chlorides?
While benzoyl chloride itself shows limited carcinogenicity in animal models (e.g., no significant lung tumors in mice via inhalation), its analogs like benzotrichloride demonstrate clear carcinogenic effects . For 2,6-di(propan-2-yl)benzoyl chloride:
- Risk Assessment : Conduct Ames tests for mutagenicity and subchronic toxicity studies in rodents (90-day exposure via dermal or inhalation routes).
- Mechanistic Studies : Evaluate metabolic pathways (e.g., cytochrome P450-mediated activation) and DNA adduct formation using P-postlabeling assays .
- Data Interpretation : Differentiate between direct carcinogenicity and synergistic effects from degradation products (e.g., HCl, isopropyl radicals) .
Q. What strategies optimize the environmental fate analysis of 2,6-Di(propan-2-yl)benzoyl chloride in aquatic systems?
- Degradation Studies : Use HPLC-UV or GC-MS to track hydrolysis half-lives under varying pH (4–10) and salinity conditions.
- Ecotoxicity : Perform Daphnia magna acute toxicity tests (LC₅₀) and algal growth inhibition assays.
- Bioaccumulation : Measure logP values (predicted ~3.5 for 2,6-di(propan-2-yl)benzoyl chloride) to assess lipid solubility and biomagnification potential .
Table 2 : Environmental Stability Data (Model System)
| Condition | Half-life (h) | Major Degradation Product |
|---|---|---|
| pH 7, 25°C | 48 | 2,6-Di(propan-2-yl)benzoic acid |
| pH 10, 25°C | 12 | Same + isopropyl alcohols |
Methodological Notes
- Synthesis : Prioritize Schlenk-line techniques for moisture-sensitive reactions .
- Safety : Implement real-time gas monitoring (HCl/phosgene detectors) in workspaces .
- Data Gaps : The compound’s carcinogenicity profile remains unstudied; extrapolate cautiously from benzoyl chloride data while noting structural differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
